molecular formula C18H20N2O B2426885 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole CAS No. 488110-64-1

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole

Cat. No.: B2426885
CAS No.: 488110-64-1
M. Wt: 280.371
InChI Key: OHKSIZCAGJQRHF-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole makes it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-8-18-19-15-10-5-6-11-16(15)20(18)13-14-9-4-7-12-17(14)21-2/h4-7,9-12H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKSIZCAGJQRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various applications.

Biological Activity

1-[(2-Methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which is recognized for its diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 258.33 g/mol
  • IUPAC Name : 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
  • CAS Number : 1153977-49-1

The biological activity of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis in tumor cells .
Cell LineIC50 (µM)
MCF-725
U8745

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It showed effective inhibition against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.015 mg/mL .
PathogenMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025

Study on Anticancer Effects

In a study conducted by Ribeiro Morais et al., the compound was tested in vivo on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptotic pathways .

Study on Antimicrobial Effects

Another research study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including our compound. The results demonstrated that it effectively inhibited bacterial growth and could be a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzodiazole ring can enhance or diminish their efficacy:

  • Substituents : The presence of electron-donating groups such as methoxy enhances biological activity by improving solubility and interaction with biological targets.

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